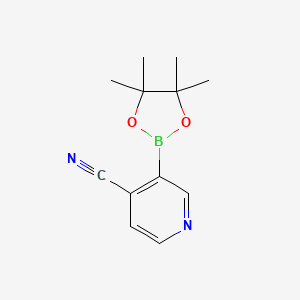

4-Cyanopyridine-3-boronic acid pinacol ester

Description

The exact mass of the compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-8-15-6-5-9(10)7-14/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQFRFWEPQBNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580817 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878194-91-3 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878194-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

CAS Number: 878194-91-3

A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Cyanopyridine-3-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates the pharmacologically relevant cyanopyridine scaffold and the synthetically versatile boronic acid pinacol ester group. This unique combination makes it a valuable reagent for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document will delve into the synthesis, properties, and applications of this compound, offering insights into its utility in drug discovery programs.

Chemical Properties and Characterization

This compound is a white to off-white solid at room temperature.[1] Its structure features a pyridine ring substituted with a cyano group at the 4-position and a boronic acid pinacol ester at the 3-position. The pinacol ester group provides stability and ease of handling compared to the corresponding free boronic acid, preventing self-condensation and facilitating purification.

| Property | Value | Source |

| CAS Number | 878194-91-3 | [2] |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | |

| Molecular Weight | 230.07 g/mol | |

| Appearance | White to pale brown solid | [1] |

| SMILES | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 | |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N |

While detailed, publicly available spectroscopic data for this specific compound is limited, characterization would typically involve standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl protons of the pinacol group, and potentially a downfield shift for the proton ortho to the boronic ester.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the pyridine and pinacol carbons, with the carbon attached to the boron atom often showing a broad signal due to quadrupolar relaxation.[3]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction .[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable base. For the synthesis of this compound, the logical precursor would be a 3-halo-4-cyanopyridine, such as 3-bromo-4-cyanopyridine.

Caption: General scheme for the Miyaura borylation of 3-bromo-4-cyanopyridine.

The causality behind this choice of methodology lies in its exceptional functional group tolerance. The cyano group is generally stable under the mild conditions of the Miyaura borylation, which is a significant advantage over harsher organometallic methods (e.g., Grignard or organolithium reagents) that could potentially react with the nitrile functionality.

Representative Experimental Protocol (General Procedure)

The following is a representative, non-validated protocol based on established Miyaura borylation procedures for heteroaryl halides. Optimization of reaction conditions may be necessary for this specific substrate.

Materials:

-

3-Bromo-4-cyanopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction mixture.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.[6][7]

The Cyanopyridine Moiety as a Pharmacophore

The cyanopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and also participate in hydrogen bonding interactions.

Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity

The boronic acid pinacol ester functionality of the title compound is a key enabler for its use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an aryl or heteroaryl halide (or triflate). This reaction is one of the most widely used methods in drug discovery for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules.

Caption: Suzuki-Miyaura coupling of this compound.

The use of this compound in a Suzuki-Miyaura coupling allows for the direct introduction of the 4-cyanopyridin-3-yl moiety into a target molecule. This is a highly efficient strategy for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its stable nature and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an ideal reagent for introducing the pharmacologically important 4-cyanopyridine moiety. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

- 1. 3-Cyanopyridine-4-boronic acid pinacol ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 878194-91-3 | 4-Cyanopyridine-3-boronic acid, pinacol ester | Boroncore [boroncore.com]

- 3. rsc.org [rsc.org]

- 4. CN107602602A - A kind of synthetic method of the pinacol borate of 3 cyanopyridine 5 - Google Patents [patents.google.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

An In-Depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopyridine-3-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine ring, a cyano group, and a boronic ester, allows for intricate molecular architectures to be constructed. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, emphasizing the causality behind experimental choices to ensure reproducible and robust outcomes.

Part 1: Core Compound Specifications and Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. This section details the key specifications for this compound.

Molecular Identity and Physicochemical Data

The precise molecular weight and formula are critical for stoichiometric calculations in reaction planning. The pinacol ester form enhances stability compared to the corresponding boronic acid, preventing premature decomposition and trimerization into boroxines.

| Property | Value | Source(s) |

| Molecular Weight | 230.07 g/mol | |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | |

| CAS Number | 878194-91-3 | [1] |

| Physical Form | Solid, powder | [2] |

| Appearance | White to pale brown/beige solid | [2][3] |

| Melting Point | 77 - 81 °C / 170.6 - 177.8 °F | [3] |

Structural Information

The compound's structure dictates its reactivity. The boronic ester is positioned at the 3-position of the pyridine ring, ortho to the electron-withdrawing cyano group at the 4-position. This electronic arrangement influences its reactivity in cross-coupling reactions.

| Identifier | String | Source(s) |

| SMILES | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 | |

| InChI | 1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-8-15-6-5-9(10)7-14/h5-6,8H,1-4H3 | |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N |

Part 2: Strategic Applications in Synthesis and Drug Discovery

Pyridine boronic acid pinacol esters are exceptionally useful intermediates in modern synthetic organic chemistry, particularly in the pharmaceutical sector.[4] Their primary value lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl structures, which are common motifs in many biologically active compounds.[4][6] The use of boronic esters, like the pinacol variant, offers improved stability over free boronic acids, which can be prone to protodeboronation.[5][6]

Causality in the Workflow: The choice of a pinacol ester is deliberate. It provides a balance of stability for storage and handling while maintaining sufficient reactivity for the transmetalation step in the catalytic cycle under appropriate basic conditions.

Role in Pharmaceutical Scaffolding

The 4-cyanopyridine moiety is a valuable scaffold in drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the cyano group can engage in dipole-dipole interactions or serve as a precursor for other functional groups like amides or tetrazoles. The ability to couple this fragment to other aromatic or aliphatic systems via the boronic ester makes it a powerful tool for rapidly generating libraries of potential drug candidates. Boron-containing compounds themselves have seen a surge in interest, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid motif.[7]

Part 3: Experimental Protocols and Methodologies

The following section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary depending on the specific aryl halide coupling partner.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous Solvent (e.g., Dioxane, DMF, THF/H₂O mixture)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., dioxane). Follow this with the addition of the palladium catalyst and ligand (if required). For example, a combination of Pd₂(dba)₃ and a phosphine ligand like XPhos can be used.[8]

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Visualization

The mechanism involves a series of well-defined steps centered around the palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification and First Aid

This compound is classified as a hazardous substance.[1][9]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][9]

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation mark)

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[3][9]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[3][9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[3][9]

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3][9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[9] Boronic esters are sensitive to moisture, and proper storage is key to maintaining their integrity.

Conclusion

This compound is a high-value reagent for synthetic and medicinal chemists. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex molecular frameworks, particularly in the rapid development of novel pharmaceutical candidates. By understanding its core properties, adhering to validated protocols, and observing strict safety measures, researchers can effectively leverage this building block to advance their scientific and drug discovery objectives.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. H27814.03 [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

4-Cyanopyridine-3-boronic acid pinacol ester structure

An In-depth Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic formation of carbon-carbon bonds is paramount to the construction of complex molecular architectures. Heterocyclic boronic acid derivatives, particularly pinacol esters, have emerged as indispensable reagents for their stability, versatility, and efficiency in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound (CAS No. 878194-91-3), a key building block for introducing the cyanopyridine moiety. We will delve into its structural and physicochemical properties, explore the mechanistic advantages of the pinacol ester protecting group, detail its application in the Suzuki-Miyaura reaction, provide a representative experimental protocol, and outline essential safety and handling procedures.

Molecular Profile and Physicochemical Properties

This compound is a functionalized heteroaromatic organoboron compound. The structure incorporates a pyridine ring, a synthetically versatile cyano group, and a boronic acid protected as a pinacol ester. This combination makes it a valuable reagent for introducing a substituted pyridine scaffold into target molecules, a common motif in pharmacologically active compounds.

The key properties and identifiers of this reagent are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile | [1] |

| CAS Number | 878194-91-3 | [2][3] |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | [2] |

| Molecular Weight | 230.07 g/mol | [2][3] |

| Appearance | White to pale brown solid/powder | [4] |

| SMILES | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 | [2][3] |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N | [2][3] |

The Pinacol Ester Advantage: Enhancing Stability and Reactivity

While free boronic acids are foundational to cross-coupling chemistry, they are susceptible to undesirable side reactions, such as dehydration to form cyclic boroxine trimers and protodeboronation under certain conditions. The use of a pinacol ester offers a robust solution to these challenges, providing significant advantages for both storage and reaction efficiency.[5][6]

Causality Behind the Choice of Pinacol Ester:

-

Enhanced Stability: The bulky pinacol group sterically protects the boron center, preventing the intermolecular dehydration that leads to boroxine formation. This ensures the reagent has a longer shelf-life and maintains its structural integrity.

-

Improved Handling: As stable, crystalline solids, pinacol esters are generally easier to handle, weigh, and purify compared to their corresponding boronic acids, which can be less crystalline and more prone to decomposition.[5]

-

Controlled Reactivity: In the reaction mixture, the pinacol ester exists in equilibrium with the free boronic acid. It is hypothesized to act as a slow-release reservoir for the active boronic acid species required for the catalytic cycle.[7] This controlled release can minimize high transient concentrations of the reactive species, potentially reducing side reactions and improving overall yield and reproducibility.

Caption: Equilibrium of the boronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[8]

The reaction proceeds via a catalytic cycle involving a palladium complex. The pinacol ester plays a crucial role in the transmetalation step, which is responsible for transferring the cyanopyridine group from boron to the palladium center.

The Catalytic Cycle Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Activation & Transmetalation: A base activates the boronic ester, facilitating the formation of a boronate "ate" complex. This nucleophilic complex then transfers the cyanopyridine group to the Pd(II) center, displacing the halide. This is the key step where the C-C bond precursors are brought together on the metal.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, adaptable protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized based on the specific substrate, scale, and available laboratory equipment.

Objective: To synthesize a 4-cyano-3-arylpyridine derivative.

Materials & Reagents:

-

This compound (1.1 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

-

Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane or Dimethoxyethane (DME)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).

-

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the degradation of the Pd(0) catalyst.

-

Solvent Addition: Prepare a degassed solvent mixture (e.g., Dioxane:Water 4:1 v/v) by bubbling inert gas through it for 15-20 minutes. Add the solvent to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and other appropriate analytical techniques.

Analytical Characterization Profile

While a definitive spectrum for this specific commercial product is not always provided by suppliers, a researcher can anticipate the following characteristic signals to confirm its identity and purity.

| Technique | Expected Observation | Rationale |

| ¹H NMR | Singlet at ~1.3 ppm (12H). Aromatic signals in the pyridine region (~7.5-9.0 ppm). | The 12 equivalent protons of the four methyl groups on the pinacol ester give a strong, sharp singlet. The three protons on the substituted pyridine ring will appear as distinct multiplets in the aromatic region.[4][9] |

| ¹³C NMR | Signal at ~84 ppm. Signal for C-B may be broad or absent. | The two quaternary carbons of the pinacol group attached to oxygen appear around 84 ppm. The carbon attached to the boron is often difficult to observe due to quadrupolar relaxation.[10] |

| IR Spec. | Strong, sharp absorption band around 2220-2240 cm⁻¹. | This band is characteristic of the C≡N (nitrile) stretching vibration. |

| Mass Spec. | Molecular ion peak corresponding to the calculated exact mass. | Confirms the molecular weight and formula of the compound. |

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

GHS Hazard Information: [3][11][12][13]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Safety Protocols:

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][14]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent moisture ingress, which could hydrolyze the ester.[11][12][14]

First-Aid Measures: [12][14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Conclusion

This compound stands as a highly valuable and versatile building block in the synthetic chemist's toolkit. Its enhanced stability conferred by the pinacol group, combined with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a preferred reagent for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound provides a reliable pathway to novel cyanopyridine-containing scaffolds, enabling the exploration of new chemical space and the development of next-generation innovations. Adherence to proper handling and reaction protocols will ensure its safe and effective application in the laboratory.

References

- 1. 878194-91-3 | 4-Cyanopyridine-3-boronic acid, pinacol ester | Boroncore [boroncore.com]

- 2. This compound 878194-91-3 [sigmaaldrich.com]

- 3. This compound 878194-91-3 [sigmaaldrich.com]

- 4. 3-Cyanopyridine-4-boronic acid pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide to the Synthesis of 4-Cyanopyridine-3-boronic Acid Pinacol Ester

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester, a critical building block in medicinal chemistry and drug development. The primary focus is on the Palladium-catalyzed Miyaura borylation of 3-halo-4-cyanopyridine, which stands as the most robust and widely adopted method for this transformation. We will dissect the reaction mechanism, provide a detailed, field-tested experimental protocol, and explore common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and process scientists engaged in pharmaceutical research and development, offering the necessary insights to confidently reproduce and optimize this essential synthesis.

Introduction: Significance of a Versatile Pyridine Building Block

This compound (CAS 878194-91-3) is a highly valuable heterocyclic building block. Its unique structure, featuring a pyridine ring substituted with both a cyano group and a boronic ester, makes it a versatile partner in a multitude of cross-coupling reactions. The boronic acid pinacol ester functionality is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2]

The cyano group, an electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring and can serve as a synthetic handle for further transformations into amines, amides, or tetrazoles. This dual functionality makes the title compound an indispensable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics where the pyridine scaffold is a prevalent hinge-binding motif.[2]

Primary Synthetic Strategy: The Miyaura Borylation

The most effective and common method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[1][3] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form the desired boronic ester.[1][3]

For the synthesis of this compound, the typical starting material is a 3-halo-4-cyanopyridine, with 3-bromo-4-cyanopyridine being the most common precursor due to its optimal balance of reactivity and stability.

2.1 Overall Reaction Scheme

The general transformation is depicted below:

Caption: General scheme for the Miyaura borylation.

In-Depth Protocol: Palladium-Catalyzed Borylation of 3-Bromo-4-cyanopyridine

This section provides a detailed, step-by-step protocol that has been validated for reliability and reproducibility.

3.1 Principle and Catalytic Cycle

The Miyaura borylation proceeds via a palladium-catalyzed cycle. The choice of a mild base, such as potassium acetate (KOAc), is crucial. It facilitates the key transmetalation step without promoting premature Suzuki coupling of the product with the starting halide.[3][4] The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-cyanopyridine to form a Pd(II) intermediate.

-

Transmetalation: The base activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[3]

-

Reductive Elimination: The desired this compound is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

3.2 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-4-cyanopyridine | >97% | Standard Vendor | Starting material. |

| Bis(pinacolato)diboron (B₂pin₂) | >98% | Standard Vendor | Borylating agent. |

| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Grade | Standard Vendor | Palladium catalyst/ligand complex. |

| Potassium Acetate (KOAc) | Anhydrous, >99% | Standard Vendor | Mild base. Must be dry. |

| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Standard Vendor | Reaction solvent. |

| Toluene | Anhydrous | Standard Vendor | For azeotropic drying if needed. |

| Ethyl Acetate | ACS Grade | Standard Vendor | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For aqueous wash. |

| Anhydrous Sodium Sulfate | - | Standard Vendor | Drying agent. |

| Celite® | - | Standard Vendor | Filtration aid. |

| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |

3.3 Step-by-Step Experimental Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.03 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via cannula or syringe.

-

Degassing: Sparge the resulting suspension with a gentle stream of Argon for 15-20 minutes to ensure all dissolved oxygen is removed. Catalyst integrity is paramount.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the slurry through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction and Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated brine (1x) to remove residual dioxane and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a white to off-white solid.

Process Optimization and Troubleshooting

While the Miyaura borylation is generally robust, certain challenges can arise, particularly with heteroaromatic substrates.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion / Stalled Reaction | - Inactive catalyst (oxygen exposure).- Insufficiently dry reagents/solvent.- Low reaction temperature. | - Ensure rigorous inert atmosphere technique.- Use freshly opened anhydrous solvents and dry base (KOAc can be dried in an oven).- Increase temperature to 100 °C if necessary. |

| Protodeborylation (Product Loss) | - Presence of water or protic sources.- Prolonged reaction time at high temperature.- Instability on silica gel during chromatography. | - Use anhydrous conditions scrupulously.- Stop the reaction as soon as starting material is consumed.- Neutralize silica gel with triethylamine (0.5-1% v/v in eluent) if necessary.[5] |

| Formation of Byproducts | - Competing Suzuki coupling (homocoupling of starting material with product).- Dehalogenation of starting material.[6] | - Use a mild base like KOAc; avoid stronger bases (e.g., K₂CO₃, K₃PO₄) which can promote side reactions.[3][4]- Consider alternative palladium catalysts/ligands (e.g., those from Buchwald or Fu).[7][8] |

| Difficult Purification | - Co-elution with B₂pin₂ or related boron species. | - During workup, a wash with a dilute aqueous base can sometimes help hydrolyze excess boron reagents.- Optimize chromatography gradient carefully. |

Safety Considerations

-

Reagents: 3-Bromo-4-cyanopyridine is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Palladium catalysts are expensive and can be toxic; avoid inhalation of dust.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be conducted in a fume hood away from ignition sources.

-

Procedure: The reaction is performed under an inert atmosphere, which presents a potential asphyxiation hazard if a large volume of gas is released in a confined space. Ensure proper ventilation.

Conclusion

The Palladium-catalyzed Miyaura borylation provides a reliable and scalable pathway to this compound. Success hinges on careful control of reaction parameters, particularly the exclusion of air and moisture, and the selection of a suitable mild base. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can confidently synthesize this key intermediate, enabling the rapid advancement of discovery programs in pharmaceutical and materials science.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. medium.com [medium.com]

- 5. reddit.com [reddit.com]

- 6. GitHub · Where software is built [github.com]

- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Cyanopyridine-3-boronic acid pinacol ester: A Strategic Building Block for Modern Synthesis

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of 4-Cyanopyridine-3-boronic acid pinacol ester, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of properties to explore the causality behind its reactivity, the strategic advantages of the pinacol ester, and the nuanced considerations for its use in synthesis. This document is designed for the practicing scientist, offering not only validated protocols and safety information but also the field-proven insights necessary to troubleshoot and optimize its application, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound, [CAS Number: 878194-91-3], is more than just another reagent on the shelf.[1] It represents a convergence of two highly valuable functionalities in a single, stable molecule: the pyridine ring, a ubiquitous scaffold in pharmaceuticals, and the boronic ester, the linchpin of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] The presence of the cyano group further modulates the electronic properties of the pyridine ring, offering a handle for further synthetic transformations or a key interaction point in a final target molecule.

The true value of this reagent lies in its ability to serve as a robust and reliable building block for constructing complex molecular architectures, especially the biaryl motifs that are central to many active pharmaceutical ingredients (APIs).[2] This guide will dissect its properties, reactivity, and handling to empower researchers to fully leverage its synthetic potential.

Core Compound Properties

A clear understanding of the fundamental properties is the bedrock of successful synthesis. The key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 878194-91-3 | |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | |

| Molecular Weight | 230.07 g/mol | |

| Appearance | White to off-white or pale brown solid/powder | [4] |

| SMILES | N#CC1=CC=NC=C1B(OC(C)(C)C(C)(C)O2) | |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N |

Physicochemical Properties, Stability, and Safe Handling

The utility of any reagent is intrinsically linked to its stability and the safety protocols required for its handling. Boronic esters, while generally more stable than their corresponding acids, require specific considerations.

Stability and Hydrolysis: A Mechanistic Perspective

The primary stability concern for all boronic esters is their susceptibility to hydrolysis, which cleaves the pinacol group to yield the corresponding 4-cyanopyridine-3-boronic acid.

Caption: The reversible hydrolysis of the pinacol ester.

This reaction is driven by the electrophilic nature of the boron atom, which readily accepts a lone pair from water. While the pinacol ester significantly retards this process compared to other esters due to steric hindrance, it is not immune.[5] This facile hydrolysis presents a significant challenge for analytical chemistry, often making chromatographic purity analysis by standard reversed-phase HPLC difficult due to on-column degradation.[6]

Causality Insight: The consequence of hydrolysis is twofold. First, it changes the stoichiometry of your active reagent. Second, the resulting boronic acid has vastly different solubility and reactivity profiles, which can complicate reaction kinetics and product purification.

Protocol: Safe Handling and Storage

Trustworthiness in the lab begins with protocols that ensure safety and reagent integrity. The following steps are mandatory when handling this compound.

Hazard Profile:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H319 - Causes serious eye irritation. Similar pyridine boronic esters may also cause skin and respiratory irritation (H315, H335).[7][8]

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this solid in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[9][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. Given the H319 warning, eye protection is paramount.[10]

-

Dispensing: When weighing and dispensing the solid, use anti-static spatulas and a weigh boat on a tared balance inside the fume hood. Avoid generating dust.[9]

-

Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from sources of moisture and incompatible materials like strong oxidizing agents.[7] A desiccator is highly recommended for long-term storage to minimize hydrolysis.

-

Spill Management: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for chemical waste disposal.[9]

-

Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations for chemical waste.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[11]

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves three key stages.[3][11]

Caption: The three core stages of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic fragment is transferred from boron to palladium. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex, which then exchanges its organic group with the halide on the palladium center.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Expertise Insight: The choice of base, solvent, and palladium ligand is critical and interdependent. For heteroaromatic substrates like this one, the pyridine nitrogen can coordinate with the palladium center, potentially inhibiting catalysis. Sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1–5 mol%).

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane, DME, or toluene, often with 10-25% aqueous base) via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Synthesis and Spectroscopic Characterization

While widely available commercially, understanding the synthesis of the reagent itself provides insight into potential impurities.

Common Synthetic Pathway: Miyaura Borylation

The most common industrial and laboratory synthesis involves a palladium-catalyzed borylation of a corresponding halo-pyridine precursor.

Caption: Synthesis via Miyaura borylation reaction.

This reaction couples 3-bromo-4-cyanopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a mild base like potassium acetate (KOAc) in a solvent such as dioxane.[12]

Guide to Spectroscopic Characterization

As many vendors do not provide detailed analytical data, the end-user is responsible for quality control. Here is what to expect:

-

¹H NMR: The most diagnostic signal is a sharp singlet integrating to 12 protons around δ 1.2-1.4 ppm , corresponding to the four equivalent methyl groups of the pinacol ester. The aromatic protons on the pyridine ring will appear further downfield, typically between δ 7.0-9.0 ppm , with splitting patterns dictated by their positions.

-

¹³C NMR: Look for the quaternary carbons of the pinacol group around δ 84-85 ppm and the methyl carbons around δ 24-25 ppm . The aromatic and cyano carbons will appear in the δ 115-160 ppm region. The carbon directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[13]

-

¹¹B NMR: A broad singlet is expected in the range of δ 20-35 ppm , characteristic of a trigonal boronic ester.

-

Mass Spectrometry (MS): In ESI+ mode, expect to see the molecular ion plus a proton [M+H]⁺ at m/z 231.1.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for chemical synthesis. Its true power is unlocked through a comprehensive understanding of its properties, its core reactivity in the Suzuki-Miyaura coupling, and the meticulous application of safe handling and validated experimental protocols. The stability afforded by the pinacol moiety, combined with the rich chemical functionality of the cyanopyridine core, ensures its continued relevance in the rapid, modular synthesis of novel compounds for drug discovery, agrochemicals, and materials science. As synthetic methodologies advance, the application of such well-designed building blocks will remain paramount in accelerating the pace of innovation.

References

- 1. This compound 878194-91-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Cyanopyridine-4-boronic acid pinacol ester, 95% 1 g | Request for Quote [thermofisher.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Formylpyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 13. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to 4-Cyanopyridine-3-boronic acid pinacol ester

For the modern researcher in drug discovery and organic synthesis, pyridine-based boronic esters are indispensable tools. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Among these valuable reagents, 4-Cyanopyridine-3-boronic acid pinacol ester (CAS No. 878194-91-3) has emerged as a key building block. Its unique substitution pattern, featuring both a nucleophilic nitrogen and an electron-withdrawing cyano group, offers a versatile handle for medicinal chemists to fine-tune the electronic and steric properties of lead compounds.

This guide provides an in-depth technical overview of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights for its safe and effective use in the laboratory. We will delve into its hazard profile, physicochemical properties, handling and storage protocols, and emergency procedures, all grounded in authoritative data to ensure scientific integrity.

Section 1: Hazard Identification and Classification

A thorough understanding of a reagent's potential hazards is the cornerstone of laboratory safety. This compound is classified as a hazardous substance, and its handling requires adherence to strict safety protocols.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the primary hazards are related to irritation and acute toxicity.[1]

GHS Pictograms:

Caption: GHS pictogram for this compound.

Signal Word: Warning

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its proper handling, storage, and use in reactions.

| Property | Value | Source |

| CAS Number | 878194-91-3 | |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | |

| Molecular Weight | 230.07 g/mol | |

| Appearance | Solid | |

| Form | Powder | [3] |

| Color | White to pale brown | [3] |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N | |

| SMILES String | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 |

Section 3: Safe Handling and Storage

The causality behind proper handling and storage procedures is to minimize exposure and maintain the integrity of the reagent. Given its hazard profile, meticulous care must be taken when working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Caption: Recommended PPE for handling this compound.

Handling Procedures

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

-

Avoid Contact: Prevent contact with skin and eyes.[4] Wash hands thoroughly after handling.[1][2]

-

Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Contaminated work clothing should be laundered separately before reuse.[1]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4] Containers should be clearly labeled and checked regularly for leaks.[1]

-

Inert Atmosphere: For long-term storage and to maintain the quality of the reagent, storing under an inert atmosphere, such as argon, is recommended.[1]

-

Temperature: Store in a cool, dry area.[1] Some suppliers recommend refrigerated storage.[4]

-

Security: Store locked up to prevent unauthorized access.[1][2]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[1] While specific incompatibilities are not widely reported, it is prudent to avoid strong oxidizing agents.

Section 4: Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2] |

Firefighting Measures:

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[1]

-

Hazards from Combustion: The compound is not considered a significant fire risk; however, containers may burn.[1] In a fire, it may emit corrosive fumes.[1]

-

Firefighter Protection: Wear breathing apparatus and protective gloves in the event of a fire.[1]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively available.[2] The provided hazard classifications are based on the available data and computational models. It is essential to handle this compound with the assumption that it may have uninvestigated toxicological properties.[2]

-

Ecotoxicity: Do not empty into drains.[2] The environmental impact of this compound has not been fully evaluated.

-

Persistence and Degradability: No information is available.[2]

-

Bioaccumulation: No information is available.[2]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

This technical guide is intended to provide a comprehensive overview for the safe and effective handling of this compound. Researchers, scientists, and drug development professionals are encouraged to consult the full Safety Data Sheet from their supplier and to conduct a thorough risk assessment before use.

References

4-Cyanopyridine-3-boronic acid pinacol ester stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Cyanopyridine-3-boronic acid Pinacol Ester

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex carbon-carbon bonds. However, its utility is intrinsically linked to its chemical integrity. Like many boronic esters, this compound is susceptible to degradation, primarily through hydrolysis, which can compromise reaction yields and introduce impurities. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on understanding and managing the stability of this compound. We will delve into the primary degradation pathways, establish rigorous storage and handling protocols, and outline analytical methods for purity assessment, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: The Chemical Profile of a Versatile Reagent

This compound, a member of the heteroaryl boronic ester family, has become an indispensable tool for constructing molecules containing a cyanopyridine moiety. The pinacol ester form offers enhanced stability and easier handling compared to its corresponding boronic acid, making it a preferred building block in pharmaceutical and materials science research. However, the term "stable" is relative; its susceptibility to atmospheric moisture necessitates a thorough understanding of its chemical vulnerabilities to ensure its effective use.

This document serves as a technical resource, moving beyond simple storage instructions to explain the causality behind its instability and the rationale for the recommended handling procedures.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 878194-91-3 | [1] |

| Molecular Formula | C₁₂H₁₅BN₂O₂ | |

| Molecular Weight | 230.07 g/mol | |

| Physical Form | Solid | |

| InChI Key | DQQFRFWEPQBNEN-UHFFFAOYSA-N | |

| SMILES String | N#CC1=CC=NC=C1B2OC(C)(C)C(C)(C)O2 | |

| Storage Class | 11 (Combustible Solids) |

Understanding the Core Challenge: Chemical Stability and Degradation

The efficacy of this compound is entirely dependent on maintaining the integrity of the carbon-boron (C-B) bond and the pinacol ester group. Several environmental factors can trigger degradation, leading to reduced reactivity and the formation of unwanted byproducts.

The Primary Pathway: Hydrolysis

The most significant and common degradation pathway for boronic acid pinacol esters is hydrolysis.[2] This reaction involves the cleavage of the boronic ester by water to yield the corresponding 4-cyanopyridine-3-boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

-

Mechanism: The Lewis acidic boron atom is susceptible to nucleophilic attack by water. This process can be catalyzed by both acidic and basic conditions.[2] Atmospheric moisture is often sufficient to initiate slow hydrolysis over time, even in a seemingly sealed container.

-

Consequences: The resulting boronic acid has different physical properties (e.g., solubility, polarity) and can behave differently in subsequent reactions.[3] The presence of both the ester and the acid can complicate reaction stoichiometry and purification. While boronic esters are often used to generate the active boronic acid in situ during reactions like the Suzuki-Miyaura coupling, uncontrolled, premature hydrolysis during storage is undesirable.[2]

Caption: Primary degradation pathway via hydrolysis.

Secondary Degradation Pathways

While hydrolysis is the main concern, other degradation routes can also impact the reagent's quality.

-

Protodeboronation: This is a side reaction where the C-B bond is cleaved by a proton source (such as water or alcohols), replacing the boronic ester group entirely with a hydrogen atom.[2][4] This leads to the formation of 4-cyanopyridine, an inert byproduct that reduces the effective concentration of the desired reagent. Electron-deficient heteroarylboronic acids can be particularly susceptible to this process.[4]

-

Oxidation: The carbon-boron bond can be sensitive to oxidation, especially in the presence of air (oxygen) and certain contaminants.[2] This can lead to the formation of phenolic byproducts.

-

Thermal and Light Sensitivity: Elevated temperatures accelerate all degradation pathways.[2] While less commonly documented for this specific compound, similar organoboron reagents can be sensitive to light, which can promote oxidative degradation.[5]

Table 2: Summary of Factors Affecting Stability

| Factor | Effect on Stability | Rationale |

| Moisture/Humidity | High Risk | Primary driver for hydrolysis to the corresponding boronic acid.[2][6] |

| Air (Oxygen) | Moderate Risk | Can cause oxidation of the carbon-boron bond.[2] |

| Elevated Temperature | High Risk | Accelerates the rates of hydrolysis and other degradation pathways.[2] |

| Light | Potential Risk | May promote oxidative degradation.[5] |

| Acidic/Basic pH | High Risk | Catalyzes the hydrolysis of the pinacol ester.[2] |

Field-Proven Protocols for Storage and Handling

To mitigate the risks of degradation, a stringent set of protocols for storage and handling must be implemented. The core principle is the rigorous exclusion of atmospheric moisture and oxygen.

Long-Term Storage Conditions

For maintaining the integrity of the reagent over weeks, months, or years, the following conditions are mandatory:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[7][8] This displaces both moisture and oxygen.

-

Container: Use a tightly sealed, opaque container. For bulk quantities, packaging systems like the Aldrich® Sure/Seal™ bottle are ideal as they allow for the removal of material via syringe without compromising the internal atmosphere.[9][10]

-

Temperature: Store in a refrigerated or frozen environment (-20°C is recommended).[8][11] Low temperatures significantly slow the rate of any potential degradation reactions.

Table 3: Recommended Storage Conditions

| Condition | Recommendation | Justification |

| Temperature | -20°C (Recommended) to 2-8°C | Minimizes kinetic rate of degradation.[8] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation.[7][9] |

| Container | Tightly sealed, opaque vial or bottle | Prevents ingress of moisture, air, and light.[12][13] |

| Location | Dry, well-ventilated area away from incompatible materials | Ensures safety and prevents accidental contamination.[12][14] |

Experimental Handling: A Self-Validating Workflow

Handling the reagent requires techniques designed to prevent its exposure to the ambient atmosphere.[9][15]

Caption: Recommended workflow for handling air-sensitive boronic esters.

Step-by-Step Handling Protocol:

-

Preparation: All glassware must be rigorously dried, typically in an oven at >125°C for several hours, and then cooled under a stream of dry inert gas or in a desiccator.[9][10]

-

Inert Environment: Perform all manipulations in a glovebox or using Schlenk line techniques.[15][16] A constant positive pressure of inert gas is crucial to prevent air from entering the system.[9]

-

Equilibration: Before opening, allow the reagent container to warm to ambient temperature. Opening a cold container will cause moisture from the air to condense on the solid reagent.

-

Dispensing:

-

Solvents: Use only high-purity, anhydrous solvents for making solutions.

-

Resealing and Storage: After use, securely reseal the container. If possible, flush the headspace with inert gas before returning it to cold storage.

Methods for Assessing Purity and Stability

Verifying the purity of this compound before use is critical for reproducible results.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a rapid and effective method for assessing purity and detecting hydrolysis.

-

Key Signals:

-

Pinacol Ester: A characteristic singlet integrating to 12 protons for the four equivalent methyl groups of the pinacol moiety, typically around 1.3-1.4 ppm.

-

Hydrolysis Products:

-

Pinacol: A singlet around 1.2 ppm.

-

Boronic Acid: The disappearance of the 12H pinacol singlet and the potential appearance of broad signals for the B(OH)₂ protons.

-

-

-

Advantage: Provides a clear quantitative ratio between the intact ester and the hydrolyzed pinacol byproduct.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for purity analysis but presents unique challenges for boronic esters due to their potential for on-column hydrolysis.[3][17]

-

The Challenge: Typical reversed-phase (RP-HPLC) conditions using aqueous mobile phases can cause the ester to hydrolyze on the column, giving an inaccurate purity reading.[17][18][19]

-

Strategies for Mitigation:

-

Aprotic Sample Diluent: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile.[3][18]

-

Low Silanol Activity Columns: Use columns with end-capping or materials that have low residual silanol group activity, as these silanols can catalyze hydrolysis.[19][20]

-

High pH Mobile Phases: Highly basic mobile phases (e.g., pH > 10) have been shown to stabilize certain pinacol boronate esters during analysis.[3][18]

-

Fast Gradients: Minimizing the analysis time can reduce the extent of on-column degradation.[17]

-

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a direct method to quantify the level of hydrolysis.

-

Sample Preparation: In a dry environment (glovebox), accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃, Acetone-d₆). Avoid solvents with exchangeable protons like D₂O or CD₃OD unless hydrolysis is being intentionally studied.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a stable internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 times the longest T₁ value).

-

Analysis:

-

Integrate the characteristic singlet for the pinacol ester methyl groups (~1.3-1.4 ppm).

-

Integrate the singlet for free pinacol (~1.2 ppm), if present.

-

The molar ratio of hydrolyzed product can be calculated as: % Hydrolysis = [Integral(Pinacol) / (Integral(Pinacol) + Integral(Pinacol Ester))] * 100.

-

Caption: Workflow for purity assessment by ¹H NMR.

Conclusion and Key Takeaways

This compound is a powerful synthetic intermediate whose utility is directly tied to its chemical purity. The primary threat to its stability is hydrolysis, driven by exposure to atmospheric moisture. By implementing a disciplined approach to storage and handling—centered on the strict exclusion of water and air—researchers can ensure the reagent's integrity.

Key Best Practices:

-

Always Store Cold and Dry: Long-term storage at -20°C under an inert atmosphere is the gold standard.

-

Handle with Care: Use inert atmosphere techniques (glovebox or Schlenk line) and oven-dried glassware for all manipulations.

-

Verify Before Use: Routinely check the purity of the reagent, especially for older batches or those of unknown provenance, using ¹H NMR as a quick and reliable method.

Adherence to these protocols will not only preserve the value of your chemical inventory but also enhance the reliability, reproducibility, and success of your synthetic endeavors.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.ie [fishersci.ie]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. web.mit.edu [web.mit.edu]

- 11. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist’s Guide to 4-Cyanopyridine-3-boronic acid pinacol ester: From Sourcing to Synthesis

Abstract

4-Cyanopyridine-3-boronic acid pinacol ester has emerged as a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility, primarily as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures, particularly biaryl moieties that are prevalent in pharmacologically active compounds.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will navigate the commercial supplier landscape, delve into the critical aspects of quality control and analytical validation, and present field-proven protocols for its application in the Suzuki-Miyaura reaction. Our focus is on the causality behind experimental choices, ensuring that the protocols described are self-validating systems for reproducible success.

The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is key to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a boronic acid pinacol ester at the 3-position, ortho to a cyano group, creates a unique electronic and steric environment. This specific substitution pattern makes this compound an indispensable reagent for accessing novel chemical space.